molecular formula C16H20O3 B8525661 Ethyl p-cyclohexylphenylglyoxylate

Ethyl p-cyclohexylphenylglyoxylate

Cat. No.: B8525661
M. Wt: 260.33 g/mol
InChI Key: MOXOIERPWKAPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl p-cyclohexylphenylglyoxylate is a glyoxylic acid ester derivative featuring a cyclohexyl-substituted phenyl group. It serves as a key intermediate in the synthesis of anti-inflammatory, analgesic, and antipyretic agents, as demonstrated in early pharmaceutical research . The compound’s structure combines a cyclohexyl moiety (providing lipophilicity and conformational flexibility) with a glyoxylate ester group (enabling reactivity in nucleophilic substitutions or condensations). Its synthesis typically involves Friedel-Crafts alkylation or nitration/halogenation reactions, followed by esterification .

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2-(4-cyclohexylphenyl)-2-oxoacetate

InChI

InChI=1S/C16H20O3/c1-2-19-16(18)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3

InChI Key

MOXOIERPWKAPRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Cycloalkyl-Substituted Analogs

Compound Name Substituent Key Structural Differences Implications
Ethyl p-cyclopentylphenylglyoxylate Cyclopentyl Smaller ring (5-membered) Increased ring strain may reduce stability; potentially lower lipophilicity compared to cyclohexyl .
Ethyl p-cycloheptylphenylglyoxylate Cycloheptyl Larger ring (7-membered) Enhanced lipophilicity and steric bulk, possibly affecting membrane permeability or receptor binding .
Ethyl p-(2'-methylcyclohexyl)phenylglyoxylate 2'-Methylcyclohexyl Methyl branching on cyclohexyl Increased steric hindrance; may alter metabolic pathways or solubility .

Aryl/Alkyl-Substituted Analogs

Compound Name Substituent Key Structural Differences Implications
Ethyl p-biphenylylglyoxylate Biphenyl Extended aromatic system Higher π-π stacking potential; possible enhanced binding to aromatic receptors but reduced solubility .
Ethyl p-i-propylphenylglyoxylate Isopropyl Branched alkyl chain Reduced steric bulk compared to cyclohexyl; may improve solubility but decrease target affinity .
Ethyl p-t-butylphenylglyoxylate tert-Butyl Highly branched alkyl Significant steric hindrance; likely impacts reaction kinetics and metabolic stability .

Comparison with Substituted Derivatives

Modifications to the phenyl ring of this compound yield derivatives with distinct reactivity and biological activity:

Halogenated Derivatives

Compound Name Substituent(s) Key Differences Effects
Ethyl 3-chloro-4-cyclohexylphenylglyoxylate Chlorine at position 3 Electron-withdrawing group Increases electrophilicity; may enhance reactivity in nucleophilic aromatic substitutions .
Ethyl 3-bromo-4-cyclohexylphenylglyoxylate Bromine at position 3 Larger halogen atom Higher molecular weight and potential for radical-mediated reactions .
Ethyl 3,5-dichloro-4-cyclohexylphenylglyoxylate Chlorines at positions 3,5 Dual electron withdrawal Further increases reactivity; could improve binding to electron-rich biological targets .

Nitro Derivatives

Compound Name Substituent(s) Key Differences Effects
Ethyl 3-nitro-4-cyclohexylphenylglyoxylate Nitro at position 3 Strong electron-withdrawing group May reduce metabolic stability but improve interaction with nitroreductase enzymes .
Ethyl 3,5-dinitro-4-cyclohexylphenylglyoxylate Nitros at positions 3,5 Dual nitro groups Likely decreases solubility; potential for explosive instability under certain conditions .

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